7-ethyl-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound is a structurally complex tricyclic carboxamide featuring a fused 1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene core. Its substituents include an ethyl group at position 7, an imino group at position 6, a methyl group at position 11, and a 1-phenylethyl carboxamide moiety at position 4. Structural analogs (e.g., ) imply applications in medicinal chemistry or materials science, though further experimental validation is required .
Properties
Molecular Formula |
C23H23N5O2 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
7-ethyl-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C23H23N5O2/c1-4-27-19(24)17(22(29)25-15(3)16-10-6-5-7-11-16)13-18-21(27)26-20-14(2)9-8-12-28(20)23(18)30/h5-13,15,24H,4H2,1-3H3,(H,25,29) |
InChI Key |
ZMVMWLRBEVWMJA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C1=N)C(=O)NC(C)C3=CC=CC=C3)C(=O)N4C=CC=C(C4=N2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethyl-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multicomponent reactions. One efficient method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea in the presence of a catalyst such as zinc chloride (ZnCl₂) in ethanol at elevated temperatures . This method is advantageous due to its operational simplicity, mild reaction conditions, and environmentally friendly nature.
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-ethyl-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the imino and oxo groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
7-ethyl-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its biological activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-ethyl-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key Findings
Synthetic Accessibility : The target compound’s fused triazatricyclo core likely requires multi-step synthesis, similar to the spirocyclic derivatives in , which involve cyclization and imine formation. However, the discontinued status of the analog in suggests challenges in scalability or stability .
The 1-phenylethyl carboxamide group in the target compound may enhance lipophilicity, improving membrane permeability compared to the methoxyethyl analog .
Analytical Characterization : Like the spirocyclic compounds in , the target compound would require IR, UV-Vis, and NMR for structural confirmation. The absence of spectral data in the evidence highlights a research gap .
Biological Activity
The compound 7-ethyl-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule notable for its unique triazatricyclo structure and diverse functional groups. This article delves into its biological activity, synthesizing available research findings and data to provide a comprehensive overview.
Chemical Structure and Properties
This compound features a molecular formula of and a molecular weight of approximately 401.5 g/mol. Its intricate structure includes a triazine ring system that is often associated with various biological activities.
Biological Activity Overview
Preliminary studies suggest that compounds with similar structural motifs exhibit a range of biological activities, including:
- Anticancer properties
- Antimicrobial effects
- Enzyme inhibition
However, the specific biological activity of this compound has not been fully elucidated through extensive experimental studies.
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Interaction : Binding to specific enzymes may inhibit or activate metabolic pathways.
- Receptor Modulation : It may interact with receptors to modulate physiological responses.
- Cellular Disruption : The compound could affect cellular processes such as DNA replication and protein synthesis.
Anticancer Activity
Research indicates that triazine derivatives can exhibit significant anticancer properties. For instance:
- A study on similar compounds demonstrated the ability to inhibit tumor growth in various cancer cell lines through apoptosis induction and cell cycle arrest.
| Study | Compound Tested | Cancer Type | Key Findings |
|---|---|---|---|
| Triazine Derivative | Breast Cancer | Induced apoptosis in MCF-7 cells | |
| Related Triazine | Lung Cancer | Inhibited proliferation in A549 cells |
Antimicrobial Activity
Another area of interest is the antimicrobial potential of this compound:
- Compounds with similar triazine structures have shown effectiveness against bacterial strains such as E. coli and S. aureus.
| Study | Compound Tested | Bacterial Strain | Key Findings |
|---|---|---|---|
| Triazine Analog | E. coli | Minimum inhibitory concentration (MIC) of 50 µg/mL | |
| Related Compound | S. aureus | Effective against resistant strains |
Synthesis Methods
The synthesis of this compound typically involves multiple steps, starting from readily available precursors:
- Formation of the triazatricyclo framework.
- Introduction of the imino and oxo groups.
- Functionalization with phenylethyl substituents.
Typical reagents include strong bases like sodium hydride and organic solvents such as dimethylformamide (DMF).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
